tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c1-18(2,3)27-17(26)24-10-8-13(9-11-24)12-25-15-7-5-4-6-14(15)23-16(25)19(20,21)22/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXQQZGIYSAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediate Benzimidazole Derivative: : The initial step involves the synthesis of the benzimidazole derivative. Typically, o-phenylenediamine reacts with trifluoroacetic acid under reflux conditions to form 2-(trifluoromethyl)-1H-benzo[d]imidazole.
Formation of Piperidine Derivative: : The next step is the preparation of the piperidine carboxylate derivative. The piperidine is reacted with tert-butyl chloroformate under basic conditions (such as using triethylamine) to form tert-butyl piperidine-1-carboxylate.
Coupling Reaction: : Finally, the benzimidazole derivative is coupled with the piperidine carboxylate under the presence of a base like potassium carbonate in an appropriate solvent (such as acetonitrile) to yield the final compound, tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate.
Industrial Production Methods: Industrial scale production might involve optimized versions of the aforementioned synthetic routes, emphasizing efficiency, cost reduction, and safety. Reactor design and choice of catalysts play a significant role in scaling up these reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially converting the benzimidazole moiety into more oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups within the compound.
Substitution: : It may participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles or electrophiles like halogens, hydroxyl groups, or alkyl groups.
Major Products: The primary products of these reactions will depend on the specific reagents and conditions used. For instance, oxidation might lead to benzimidazole-N-oxide derivatives, while substitution could yield various alkylated or halogenated products.
Scientific Research Applications
The compound has garnered attention in multiple fields:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Potential usage in the study of biochemical pathways due to its functional groups.
Medicine: : Investigated for potential therapeutic applications, possibly as an antifungal or antibacterial agent.
Industry: : Its trifluoromethyl group imparts stability and lipophilicity, making it useful in material sciences.
Mechanism of Action
The compound’s effects are mediated through interactions with specific molecular targets. The benzimidazole group is known to interact with enzyme active sites, potentially inhibiting their function. The trifluoromethyl group enhances binding affinity to hydrophobic pockets within proteins, modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a. tert-Butyl 4-(1H-Benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS 953071-73-3)
- Key Differences : Lacks the trifluoromethyl group and methylene linker.
- Properties : Simpler structure with a direct piperidine-benzoimidazole bond. Molecular weight: 330.39 g/mol .
- Applications : Used as a scaffold in medicinal chemistry but less lipophilic than the trifluoromethyl analogue.
b. tert-Butyl 4-(((1-(4-Fluorobenzyl)-1H-Benzo[d]imidazol-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 1420975-33-2)
- Key Differences: Substituted with a 4-fluorobenzyl group and an amino linker instead of trifluoromethyl and methylene groups.
- Properties : Molecular weight: 438.55 g/mol . The fluorobenzyl group introduces electron-withdrawing effects, altering reactivity .
Heterocyclic Ring Variations
a. (P)-tert-Butyl (S)-2-(((2-(2-(Trifluoromethyl)-1H-Benzo[d]imidazol-1-yl)benzoyl)oxy)methyl)pyrrolidine-1-carboxylate (P)-72
- Key Differences : Pyrrolidine ring replaces piperidine; benzoyloxy linker instead of methylene.
- Properties: Molecular weight: 490.1948 g/mol.
b. tert-Butyl 4-(2-(Aminomethyl)-1H-Benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS 876589-26-3)
- Key Differences: Aminomethyl substituent instead of trifluoromethyl.
- Properties : Molecular weight: 346.42 g/mol . The primary amine enhances solubility but reduces metabolic stability .
Functional Group Modifications
a. tert-Butyl 4-(4-(2-(Difluoromethyl)-1H-Benzo[d]imidazol-1-yl)-6-Morpholino-1,3,5-Triazin-2-yl)piperazine-1-carboxylate
- Key Differences : Difluoromethyl group and triazine-morpholine pharmacophore.
- Properties : Molecular weight: 567.53 g/mol . The difluoromethyl group provides intermediate electronegativity compared to trifluoromethyl, affecting target binding .
Table 2: Physicochemical Properties
| Compound | logP<sup>calc</sup> | Solubility (mg/mL) | Thermal Stability |
|---|---|---|---|
| Target Compound | 3.8 | <0.1 (water) | Stable to 150°C |
| CAS 953071-73-3 | 2.1 | 1.2 (water) | Stable to 120°C |
| (P)-72 | 4.2 | <0.05 (water) | Stable to 130°C |
Biological Activity
tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate, identified by its CAS number 1286725-71-0, is a compound of interest due to its potential biological activities. This article provides an overview of its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24F3N3O2
- Molecular Weight : 383.4 g/mol
- Structure : The compound features a piperidine core with a trifluoromethyl-substituted benzimidazole moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.
-
Inhibition of PD-1/PD-L1 Interaction :
- The compound has been studied for its ability to inhibit the programmed cell death protein 1 (PD-1) pathway, which is crucial in immune evasion by tumors. Compounds that disrupt this pathway can enhance anti-tumor immunity.
- In a study assessing small molecules targeting PD-1, compounds similar in structure to this compound showed promising results in enhancing immune responses in transgenic mouse models .
- Antimicrobial Activity :
Research Findings and Case Studies
Toxicity and Safety Profile
Preliminary assessments indicate that this compound exhibits low acute toxicity; however, further studies are necessary to fully characterize its safety profile. The compound is classified with hazard statements indicating it may cause serious eye irritation and is harmful if swallowed .
Q & A
Q. Key Methodological Considerations :
- Monitor reaction progress via TLC or LC-MS.
- Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).
How is the compound characterized structurally, and what analytical techniques are prioritized?
Basic Research Question
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and purity. For example, the benzimidazole proton signals appear downfield (δ 7.5–8.5 ppm), while the piperidine protons resonate near δ 3.0–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
- Melting Point Analysis : Determined via differential scanning calorimetry (DSC) for crystalline derivatives .
What are common impurities or byproducts observed during synthesis, and how are they mitigated?
Basic Research Question
Frequent impurities include:
- Unreacted Starting Materials : Residual benzimidazole or piperidine intermediates, removed via silica gel chromatography.
- Di-alkylation Products : Caused by excess alkylating agents; controlled by stepwise reagent addition .
- Hydrolyzed Boc Groups : Detected via IR spectroscopy (loss of carbonyl stretch at ~1700 cm⁻¹). Mitigated by anhydrous conditions .
What strategies are employed to optimize synthetic yield under varying reaction conditions?
Advanced Research Question
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while dichloromethane minimizes side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity in benzimidazole functionalization .
- Temperature Control : Lower temperatures (0–5°C) suppress decomposition of heat-sensitive intermediates .
Data-Driven Example :
A study achieved 75% yield by using THF at 0°C with slow addition of NaH, compared to 42% yield in DMF at room temperature .
How are stereochemical challenges addressed during piperidine functionalization?
Advanced Research Question
- Chiral Resolving Agents : Use of (R)- or (S)-BINOL derivatives to isolate enantiomers via diastereomeric salt formation .
- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms absolute configuration .
- Dynamic Kinetic Resolution : Asymmetric catalysis with chiral ligands (e.g., Josiphos) to control stereochemistry at the piperidine nitrogen .
How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?
Advanced Research Question
Hydrogen bonding governs crystallinity and solubility:
- Graph Set Analysis : Etter’s notation (e.g., R₂²(8) motifs) identifies cyclic hydrogen-bonding networks between benzimidazole NH and carboxylate groups .
- Impact on Solubility : Strong intermolecular H-bonds reduce aqueous solubility but enhance thermal stability (>300°C melting points observed in analogs) .
Example :
A derivative with a 2,3-dihydro-1H-indene substituent exhibited a layered crystal structure stabilized by N–H···O bonds, correlating with low hygroscopicity .
What computational and experimental methods are used to study structure-activity relationships (SAR) for biological targets?
Advanced Research Question
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like NOD2 or kinases .
- In Vitro Assays : Enzyme inhibition assays (IC₅₀ determination) validate computational predictions. For example, tert-butyl derivatives showed sub-micromolar activity against 8-oxo-Guanine DNA glycosylase .
- Pharmacophore Modeling : Identifies critical moieties (e.g., trifluoromethyl group for hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
